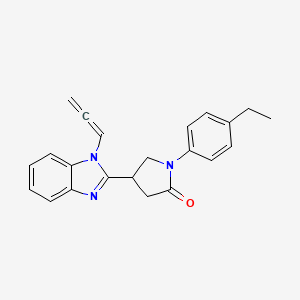
1-(4-Ethylphenyl)-4-(1-propa-1,2-dienylbenzimidazol-2-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethylphenyl)-4-(1-propa-1,2-dienylbenzimidazol-2-yl)pyrrolidin-2-one, also known as EPPB, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound has been shown to exhibit potent inhibitory activity against a variety of enzymes and has been studied extensively in the context of cancer research.
Aplicaciones Científicas De Investigación
Photophysical Studies
- Photophysics of Hemicyanine Dyes : A study investigated the photophysics of a related compound in various solvents, highlighting its potential in photophysical applications (Seth et al., 2009).
Synthesis and Chemical Properties
- Synthesis of Benzimidazole Derivatives : Research on synthesizing benzimidazole derivatives, which includes compounds structurally related to the target chemical, provided insights into their properties and potential applications in various fields (Mickevičienė et al., 2014).
- Chemical Structure Analysis : Studies like the one on Dabigatran etexilate tetrahydrate offer valuable information about the molecular structure and bonding characteristics of related compounds (Liu et al., 2012).
Biomedical Research
- Anticancer Agent Synthesis : A study on the synthesis of pyrazole derivatives, which are chemically similar, showed potential in creating anticancer agents (Alam et al., 2016).
- Antimicrobial Activities : Research on thiazoles and fused derivatives, which have structural similarities, revealed their potential in antimicrobial applications (Wardkhan et al., 2008).
Molecular Docking and Drug Design
- Molecular Docking Studies : The study of novel triazolopyridine and pyridine–pyrazole hybrid derivatives, closely related in structure, involved molecular docking, highlighting their application in drug design (Flefel et al., 2018).
Propiedades
InChI |
InChI=1S/C22H21N3O/c1-3-13-24-20-8-6-5-7-19(20)23-22(24)17-14-21(26)25(15-17)18-11-9-16(4-2)10-12-18/h5-13,17H,1,4,14-15H2,2H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECNZLSJJFKXMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3C=C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethylphenyl)-4-(1-propa-1,2-dienylbenzimidazol-2-yl)pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol dihydrochloride](/img/structure/B2356205.png)
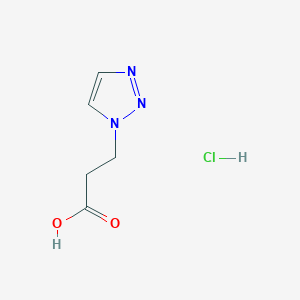

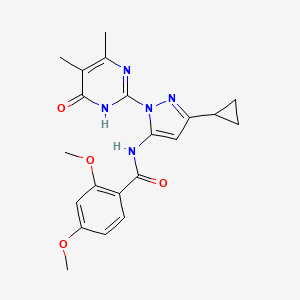

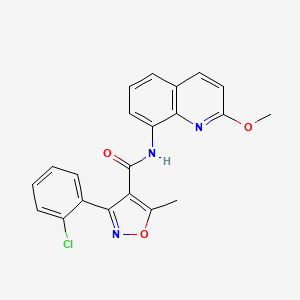
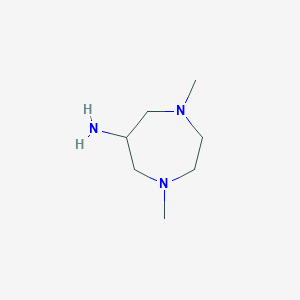
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-fluorobenzenecarboxamide](/img/structure/B2356215.png)
![3-Bromoimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride](/img/structure/B2356217.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(3,4-dimethylphenoxy)propanamide](/img/structure/B2356219.png)
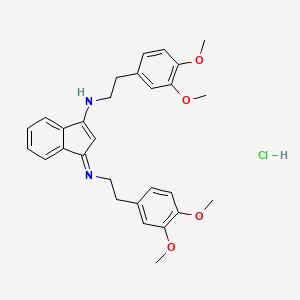
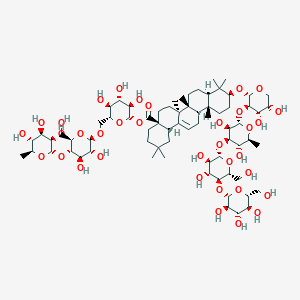
![1-methyl-8-(3-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2356224.png)
![N-allyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-3-(trifluoromethyl)benzenesulfonohydrazide](/img/structure/B2356225.png)